3,5-di-tert-butyl-1H-pyrazole
Overview
Description
3,5-di-tert-butyl-1H-pyrazole is an organic compound with the molecular formula C11H20N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two tert-butyl groups attached to the carbon atoms at positions 3 and 5 of the pyrazole ring .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Pyrazole derivatives can influence a range of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-1H-pyrazole typically involves the condensation of tert-butyl hydrazine with a suitable diketone or β-ketoester. One common method includes the reaction of tert-butyl hydrazine with acetylacetone under acidic or basic conditions to form the desired pyrazole . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
3,5-di-tert-butyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Similar in structure but with methyl groups instead of tert-butyl groups.
3,5-diphenyl-1H-pyrazole: Contains phenyl groups at positions 3 and 5.
3,5-di-tert-butyl-4-hydroxy-1H-pyrazole: Similar structure with an additional hydroxy group at position 4.
Uniqueness
3,5-di-tert-butyl-1H-pyrazole is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. These groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions and its overall stability .
Properties
IUPAC Name |
3,5-ditert-butyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQDCVLVDQENIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150315 | |
Record name | 3,5-Di-t-butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-14-5 | |
Record name | 3,5-Di-t-butylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Di-t-butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-di-tert-butyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the tert-butyl groups in 3,5-di-tert-butyl-1H-pyrazole influence its coordination behavior?
A1: The bulky tert-butyl groups in the 3 and 5 positions of the pyrazole ring exert significant steric hindrance around the nitrogen donor atoms. This steric effect has been shown to impact the coordination geometry and reactivity of metal complexes containing this ligand. For instance, in the compound dichloridobis(this compound-κN2)cobalt(II), the bulky tert-butyl groups force the formation of intramolecular hydrogen bonds between the pyrazole nitrogen atoms and the chloride ligands, a feature not observed in less sterically hindered analogs [].
Q2: Can this compound act as a Lewis base?
A2: Yes, the pyrazole ring in this compound retains its Lewis basic character despite the bulky substituents. Research has shown that it can react with Lewis acids such as bis(pentafluorophenyl)borane, forming zwitterionic adducts. These adducts exhibit interesting reactivity, including the ability to activate small molecules such as carbon dioxide [].
Q3: Are there any reported crystallographic studies on this compound derivatives?
A3: Yes, multiple studies have investigated the crystal structures of this compound derivatives. These studies reveal key information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and packing arrangements in the solid state. For example, the crystal structure of this compound-4-carbonitrile highlights the linear geometry of the cyano group and the presence of N—H⋯N hydrogen bonds that lead to the formation of inversion dimers in the crystal lattice []. Similarly, crystallographic analysis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, synthesized via a solvent-free method, reveals a head-to-tail arrangement of molecules driven by hydrogen bonding, forming chains within the crystal structure [].
Q4: Has this compound been explored in the context of frustrated Lewis pair chemistry?
A4: Absolutely. The combination of the Lewis basic pyrazole nitrogen and the steric bulk provided by the tert-butyl groups makes this compound a suitable candidate for frustrated Lewis pair (FLP) chemistry. Researchers have successfully synthesized a bifunctional FLP by reacting this compound with bis(pentafluorophenyl)borane. This FLP demonstrates the ability to activate dihydrogen heterolytically and engage in the fixation of small molecules like carbon dioxide [, ].
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